2,5-Dimethoxyphenethylamine hydrochloride (CAS: 3166-74-3), also known as 2C-H, is a primary amine of the phenethylamine class. It serves as a foundational precursor for the synthesis of more complex molecules, particularly the 4-substituted 2,5-dimethoxyphenethylamine series of compounds. Supplied as a stable, crystalline hydrochloride salt, this form offers significant advantages in handling, weighing, and solubility compared to its freebase counterpart, making it a reliable starting material for multi-step synthetic routes in pharmaceutical and materials science research.
Substituting 2,5-Dimethoxyphenethylamine hydrochloride with its freebase form or other dimethoxyphenethylamine isomers is often unviable for reproducible outcomes. The freebase is typically a liquid or oil, which is more difficult to handle, accurately weigh, and is prone to degradation via air oxidation or reaction with atmospheric carbon dioxide. Positional isomers, such as 3,4-DMPEA, possess different electronic properties and directing effects, leading to entirely different products in subsequent electrophilic substitution reactions. Therefore, for syntheses requiring specific regiochemistry, such as targeting the 4-position of the phenyl ring, the 2,5-dimethoxy isomer is structurally essential and not interchangeable with other isomers.
2,5-Dimethoxyphenethylamine is supplied as a hydrochloride salt, which exists as a stable, crystalline, non-hygroscopic, and free-flowing solid. This contrasts sharply with the freebase form, which is a liquid at room temperature (density ~1.089 g/mL) and susceptible to degradation. The solid salt form allows for precise gravimetric measurement, simplified storage, and enhanced stability, which are critical for reproducible reaction stoichiometry and minimizing impurities in process workflows.
| Evidence Dimension | Physical State and Handling Properties |
| Target Compound Data | Crystalline, non-hygroscopic, free-flowing solid |
| Comparator Or Baseline | 2,5-Dimethoxyphenethylamine freebase: Liquid (density 1.089 g/mL at 25 °C) |
| Quantified Difference | Qualitative difference in physical state (Solid vs. Liquid) significantly impacts handling and weighing accuracy. |
| Conditions | Standard laboratory conditions (room temperature and pressure). |
Procuring the hydrochloride salt eliminates handling difficulties and stability issues associated with the liquid freebase, ensuring higher precision and reproducibility in synthesis.
The 2,5-dimethoxy substitution pattern strongly directs electrophilic aromatic substitution to the C4 position. Both methoxy groups are ortho, para-directing activators, synergistically enhancing the nucleophilicity of the C4 and C6 positions. Steric hindrance from the ethylamine chain at C1 disfavors substitution at the C6 position, making the C4 position the primary site of reaction. This regioselectivity is fundamental to its use as a precursor for the entire 2C-X family of compounds, where a substituent is specifically introduced at the 4-position. Isomeric precursors like 3,4-DMPEA would yield a different regioisomeric product profile.
| Evidence Dimension | Regioselectivity in Electrophilic Aromatic Substitution |
| Target Compound Data | Directs substitution primarily to the C4 position due to synergistic ortho, para-directing effects of the 2- and 5-methoxy groups. |
| Comparator Or Baseline | Other dimethoxyphenethylamine isomers (e.g., 3,4-DMPEA) which would direct substitution to different positions (e.g., C6). |
| Quantified Difference | High regiochemical control, enabling synthesis of specific 4-substituted isomers not accessible from other DMPEA precursors. |
| Conditions | Standard electrophilic aromatic substitution reaction conditions (e.g., halogenation, nitration). |
This compound is the required building block for any synthesis targeting 4-substituted-2,5-dimethoxyphenethylamines; isomeric precursors are not viable substitutes.
2,5-Dimethoxyphenethylamine (2C-H) is explicitly cited as the commercially available starting material for the multi-step synthesis of advanced research tools like 25CN-NBOH, a selective 5-HT2A receptor agonist. In a documented procedure, the synthesis proceeds from 2C-H through a 4-step sequence to an intermediate, which is then reacted to produce the final product. The use of this specific precursor underscores its established role and reliability in complex synthetic pathways where starting material purity and identity are paramount.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Used as the starting material in a published, multi-step synthesis of a complex neurological tool compound (25CN-NBOH). |
| Comparator Or Baseline | Alternative, non-commercial, or unvalidated starting materials. |
| Quantified Difference | Established and documented utility in a high-stakes synthetic route, reducing process development risk. |
| Conditions | Multi-step organic synthesis involving protection, formylation, dehydration, and reduction reactions. |
Using this established precursor de-risks synthetic projects by starting with a known, commercially available material validated in the primary literature for producing complex downstream targets.
As a direct result of its inherent regioselectivity, this compound is the ideal starting point for synthesizing libraries of 4-halo, 4-alkyl, or other 4-substituted 2,5-dimethoxyphenethylamine analogs for medicinal chemistry and structure-activity relationship (SAR) studies.
The stability and high purity of the hydrochloride salt make it an excellent precursor for the synthesis of analytical reference standards and internal standards used in forensic science, clinical toxicology, and drug monitoring applications via LC/MS or GC/MS methods.
This compound is a validated starting material for creating sophisticated neurological research tools. Its backbone is integral to molecules designed to probe serotonin receptor function, as demonstrated in the synthesis of selective 5-HT2A receptor agonists.